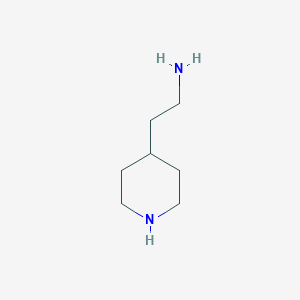

2-(Piperidin-4-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJBCMWIAPDWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363730 | |

| Record name | 4-Piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76025-62-2 | |

| Record name | 4-Piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperidin 4 Yl Ethanamine and Its Analogs

Primary Synthesis Routes for 2-(Piperidin-4-yl)ethanamine

The construction of the this compound framework can be achieved through several synthetic pathways, primarily involving reductive amination strategies and multi-step conversions from readily available precursors.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and represents a key strategy for the synthesis of this compound. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This approach typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. masterorganicchemistry.comorganic-chemistry.org

One prominent reductive amination route involves the catalytic hydrogenation of pyridine (B92270) derivatives. For instance, 4-(2-aminoethyl)pyridine (B79904) can be hydrogenated to yield this compound. This transformation is typically carried out using catalysts such as ruthenium on carbon (Ru/C) under hydrogen pressure. The reaction conditions, including temperature and pressure, are crucial for achieving high yields and selectivity.

Another strategy employs the reduction of a nitrile group. Starting from 4-pyridineacetonitrile, a two-step process involving reduction of the nitrile to a primary amine followed by hydrogenation of the pyridine ring can be employed. Alternatively, a one-pot reaction where both functionalities are reduced simultaneously is also a viable option, often utilizing catalysts like palladium on carbon (Pd/C) under acidic conditions.

Table 1: Reductive Amination Strategies for this compound Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4-(2-Aminoethyl)pyridine | H₂, Ru/C, H₂O, 60°C, 6 bar | This compound | High |

| 4-Pyridineacetonitrile | H₂, Pd/C, H₂SO₄, H₂O/CH₂Cl₂ | This compound | Good |

Note: Yields are dependent on specific reaction conditions and may vary.

Multi-Step Conversions from Precursors

Multi-step synthetic sequences provide an alternative and often more controlled approach to this compound. These routes typically start from simple, commercially available precursors and involve a series of chemical transformations.

A common precursor is 4-picoline (4-methylpyridine). A potential synthetic route could involve the α-methylation of 4-picoline to introduce a two-carbon chain, followed by functional group manipulations to introduce the amino group and subsequent reduction of the pyridine ring. nih.govresearchgate.net

Another versatile precursor is 4-chloropyridine. This can be reacted with a cyanide source to introduce the acetonitrile (B52724) group, followed by reduction of both the nitrile and the pyridine ring to afford the target molecule.

Table 2: Multi-Step Synthesis of this compound from Precursors

| Precursor | Key Intermediates | Key Reactions |

| 4-Picoline | 4-Pyridineacetonitrile | α-Functionalization, Nitrile Formation, Reduction |

| 4-Chloropyridine | 4-Pyridineacetonitrile | Nucleophilic Substitution, Reduction |

Note: This table outlines general strategies; specific reagents and conditions would be required for each step.

Derivatization Chemistry of the this compound Core

The presence of both a primary and a secondary amine in this compound offers multiple sites for chemical modification, allowing for the synthesis of a vast library of derivatives.

Schiff Base Formation and Condensation Reactions

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govunsri.ac.idjocpr.com This reaction is a cornerstone for introducing a wide variety of substituents onto the ethylamine (B1201723) side chain. The reaction is typically carried out by stirring the amine and the carbonyl compound in a suitable solvent, such as dichloromethane, at room temperature. nih.gov A range of aromatic and heteroaromatic aldehydes have been successfully condensed with this compound to produce novel Schiff base ligands. nih.gov

Table 3: Examples of Schiff Bases Derived from this compound

| Carbonyl Compound | Solvent | Reaction Time | Product | Yield (%) |

| Thiophene-2-carbaldehyde | Dichloromethane | 3 h | N-(thiophen-2-ylmethylene)-2-(piperidin-4-yl)ethanamine | 80-90 |

| 5-Bromothiophene-2-carbaldehyde | Dichloromethane | 3 h | N-((5-bromothiophen-2-yl)methylene)-2-(piperidin-4-yl)ethanamine | 80-90 |

| 1-(5-Chlorothiophen-2-yl)ethanone | Dichloromethane | 3 h | N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperidin-4-yl)ethanamine | 80-90 |

Data sourced from Al-aqeel et al. (2020) nih.gov

N-Substitution and Amide Formation Reactions

Both the primary and secondary amines of the this compound core are susceptible to N-substitution reactions, including alkylation and acylation.

N-Alkylation: The secondary amine within the piperidine (B6355638) ring and the primary amine of the ethanamine side chain can be alkylated using various alkylating agents, such as alkyl halides. shaalaa.com The reaction conditions, including the choice of base and solvent, can influence the selectivity of alkylation between the two nitrogen atoms. For instance, N-benzylation can be achieved by reacting the core molecule with benzyl (B1604629) chloride.

N-Acylation: Amide formation is a common derivatization strategy. The primary amine can be readily acylated using acid chlorides or acid anhydrides to form amides. libretexts.orgsarthaks.com For example, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. These reactions are typically carried out in an inert solvent.

Table 4: N-Substitution and Amide Formation Reactions

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Benzyl chloride | N-Benzyl derivative |

| N-Acylation | Benzoyl chloride | N-Benzoyl derivative |

| N-Acylation | Acetic anhydride | N-Acetyl derivative |

Note: This table provides general examples of possible reactions.

Incorporating Heterocyclic Moieties

The versatile reactivity of this compound allows for its incorporation into various heterocyclic systems, leading to the synthesis of complex molecules with potential biological activities.

Pyrazole (B372694) Derivatives: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. While direct synthesis from this compound is less common, its amino group can be a handle to attach a pre-formed pyrazole ring or to participate in cyclization reactions leading to pyrazole-fused systems. researchgate.netresearchgate.net

Triazole Derivatives: 1,2,4-Triazoles are another important class of heterocycles. Their synthesis can involve the reaction of hydrazides with various reagents. The amino group of this compound could be used to form a hydrazide intermediate, which can then be cyclized to form a triazole ring. researchgate.netmdpi.com

Thiadiazole Derivatives: 1,3,4-Thiadiazoles are frequently synthesized from thiosemicarbazide (B42300) derivatives. The primary amine of this compound can react with isothiocyanates to form a thiourea, a key intermediate for thiadiazole synthesis. mdpi.comchemmethod.com A study has described the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, highlighting the utility of this scaffold in accessing thiadiazole-containing molecules. nih.gov

Table 5: Heterocyclic Moieties Incorporated onto the this compound Scaffold

| Heterocycle | General Synthetic Strategy | Key Intermediate |

| Pyrazole | Condensation with 1,3-dicarbonyl compounds | Hydrazine derivative |

| 1,2,4-Triazole | Cyclization of hydrazide derivatives | Hydrazide |

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide derivatives | Thiosemicarbazide/Thiourea |

Note: This table outlines general synthetic approaches.

Advanced Synthetic Approaches to Piperidine Derivatives

The synthesis of piperidine derivatives has evolved significantly, moving beyond classical methods to embrace more efficient and selective advanced approaches. These modern techniques offer greater control over the molecular architecture, enabling the construction of complex and functionally diverse piperidine-containing molecules.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring, wherein a linear precursor containing a nitrogen atom cyclizes to form the six-membered heterocycle. nih.gov This approach is valued for its efficiency, often proceeding with high regioselectivity and stereoselectivity. A variety of methods have been developed, each utilizing different substrates and reaction triggers.

Key strategies include:

Oxidative Amination of Alkenes: Non-activated alkenes can undergo oxidative amination to form substituted piperidines. This transformation can be catalyzed by complexes of metals like gold(I) or palladium, which facilitate the difunctionalization of the double bond and the simultaneous formation of the N-heterocycle. nih.gov

Radical-Mediated Cyclization: Radical reactions offer a distinct pathway to piperidines. For instance, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes. nih.gov Similarly, copper catalysts can initiate the formation of an N-radical, which then participates in a cyclization cascade. nih.gov

Reductive Hydroamination/Cyclization: This cascade reaction can be applied to alkynes, proceeding through an acid-mediated functionalization to form an enamine, which then generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring. nih.gov

Aza-Prins Cyclization: This reaction involves the cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids like AlCl₃, to produce substituted halopiperidines with good yield and diastereoselectivity. organic-chemistry.org

Nitrone Dipolar Cycloaddition: Intramolecular cycloaddition of N-alkenylnitrones is another effective method for constructing the piperidine core, particularly for accessing polyhydroxylated derivatives. iupac.org

Table 1: Overview of Intramolecular Cyclization Methods for Piperidine Synthesis

| Method | Substrate Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Amination | Non-activated alkenes | Gold(I) or Palladium complexes | Simultaneous N-heterocycle formation and O-substituent introduction. nih.gov | nih.gov |

| Radical-Mediated Cyclization | Linear amino-aldehydes | Cobalt(II) complexes | Effective for various piperidines, though by-products can form. nih.gov | nih.gov |

| Reductive Hydroamination | Alkynes | Acid-mediated | Proceeds via an iminium ion intermediate. nih.gov | nih.gov |

| Aza-Prins Cyclization | N-tosyl homoallylamine and carbonyls | AlCl₃ | Produces trans-2-substituted-4-halopiperidines. organic-chemistry.org | organic-chemistry.org |

| Nitrone Dipolar Cycloaddition | N-alkenylnitrones | Thermal | Useful for synthesizing polyhydroxylated piperidines and indolizidines. iupac.org | iupac.org |

Metal-Catalyzed Coupling and Amination Reactions

Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, including piperidines. These methods often involve the formation of carbon-nitrogen or carbon-carbon bonds under mild conditions with high efficiency and functional group tolerance.

Notable metal-catalyzed approaches include:

Wacker-Type Aerobic Oxidative Cyclization: Palladium catalysts, such as Pd(DMSO)₂(TFA)₂, can facilitate the cyclization of alkenes containing a tethered nitrogen nucleophile under an aerobic atmosphere. This method is applicable to the synthesis of various six-membered nitrogen heterocycles. organic-chemistry.org

Intramolecular Hydroamination: Rhodium complexes are effective catalysts for the intramolecular anti-Markovnikov hydroamination of specific amino-alkenes, such as 1-(3-aminopropyl)vinylarenes, to yield 3-arylpiperidines. organic-chemistry.org

Intramolecular C-H Amination: Copper complexes have been developed for the intramolecular C-H amination of N-fluoride amides. acs.org This reaction provides a direct way to form the C-N bond necessary for the piperidine ring by activating a typically inert C-H bond. acs.org

Heteroarene Dearomatization: A powerful strategy for synthesizing piperidines involves the dearomatization of readily available pyridine derivatives. This can be achieved through hydrogenation or other functionalization reactions catalyzed by a variety of transition metals, including rhodium, ruthenium, and iridium. nih.govdigitellinc.com

Table 2: Selected Metal-Catalyzed Reactions for Piperidine Synthesis

| Reaction Type | Metal Catalyst | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Wacker-Type Cyclization | Palladium | Alkenyl amines | Substituted piperidines, morpholines | organic-chemistry.org |

| Intramolecular Hydroamination | Rhodium | Amino-alkenes | 3-Arylpiperidines | organic-chemistry.org |

| Intramolecular C-H Amination | Copper | N-fluoride amides | Substituted piperidines | acs.org |

| Asymmetric Hydrogenation | Iridium, Ruthenium, Rhodium | Pyridine derivatives | Chiral piperidines | nih.gov |

Asymmetric Synthesis and Enantioselective Approaches

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Consequently, the development of asymmetric and enantioselective methods to produce single-enantiomer piperidines is of paramount importance. These approaches utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Prominent enantioselective strategies include:

Asymmetric Hydrogenation: The reduction of prochiral pyridine derivatives or their precursors is a direct route to chiral piperidines. This is often accomplished using transition metal catalysts (e.g., Iridium, Rhodium) complexed with chiral ligands. For example, Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using ligands like MeO-BoQPhos has been shown to produce enantioenriched 2-alkyl piperidines with high enantioselectivity. nih.govnih.gov

Catalytic Asymmetric Aza-Michael Cyclization: The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system can be rendered enantioselective by a chiral catalyst. Chiral phosphoric acids have emerged as effective catalysts for promoting these cyclizations, yielding highly enantioenriched 3-spiropiperidines. rsc.orgwhiterose.ac.uk

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method provides access to enantioenriched 3-substituted piperidines from pyridine and arylboronic acids. The key step involves an asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which establishes the crucial stereocenter. snnu.edu.cn

Table 3: Enantioselective Methods for Chiral Piperidine Synthesis

| Method | Catalyst/Reagent | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand (e.g., MeO-BoQPhos) | 2-Alkyl-pyridinium salts | High enantiomeric ratios (up to 93:7 er). nih.gov | nih.gov |

| Asymmetric Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Tethered amine and α,β-unsaturated thioester | Excellent enantioselectivities (up to 97:3 er). whiterose.ac.uk | rsc.orgwhiterose.ac.uk |

| Asymmetric Reductive Heck Reaction | Rhodium / Chiral Diene Ligand | Phenyl pyridine-1(2H)-carboxylate and boronic acids | High yield and excellent enantioselectivity. snnu.edu.cn | snnu.edu.cn |

| Asymmetric Reduction | β-Cyclodextrin or Oxazaborolidine | α-Azido aryl ketones | Key step in a multi-step synthesis of substituted piperidines. researchgate.net | researchgate.net |

Multicomponent Reactions in Piperidine Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all components, are highly valued for their efficiency and atom economy. rsc.org They allow for the rapid construction of complex and diverse molecular scaffolds from simple starting materials, making them particularly attractive for generating libraries of compounds for drug discovery. rsc.org

Several MCRs have been developed for the synthesis of highly functionalized piperidines:

Five-Component Reaction: An example involves the one-pot reaction of an aldehyde, an amine, and an active methylene (B1212753) compound, often catalyzed by an acid like lactic acid or boron trifluoride etherate, to produce highly substituted piperidines. nih.gov

Imin-Based [4+2] aza-Diels-Alder Reaction: A multicomponent reaction involving a Knoevenagel condensation followed by an intramolecular aza-Diels-Alder reaction can construct polyfunctionalized piperidine scaffolds under mild conditions, sometimes catalyzed by glutamic acid. nih.gov

Biocatalytic MCR: An innovative approach utilizes an immobilized enzyme, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester, yielding clinically valuable piperidines. rsc.org This green chemistry approach benefits from the reusability of the catalyst. rsc.org

Table 4: Multicomponent Reactions for Piperidine Synthesis

| Reaction Name/Type | Components | Catalyst | Product | Reference |

|---|---|---|---|---|

| One-Pot Five-Component Synthesis | Aldehydes, amines, active methylene compounds | Lactic Acid or BF₃·OEt₂ | Highly substituted piperidines | nih.gov |

| Knoevenagel/[4+2] aza-Diels-Alder | Aldehyde, amine, active methylene compound | Glutamic acid | Polyfunctionalized piperidines | nih.gov |

| Immobilized Lipase-Catalyzed MCR | Benzaldehyde, aniline, acetoacetate ester | Candida antarctica lipase B (CALB) | Substituted piperidines | rsc.org |

| Diels-Alder of 2-Azadienes | 2-Azadiene, dienophile | Lewis Acid (e.g., TMSOTf) | Complex piperidone scaffolds | nih.govresearchgate.net |

Optimization of Synthesis for Scalability and Yield

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of multiple parameters to ensure safety, cost-effectiveness, high yield, and purity. For piperidine derivatives, this involves refining the advanced synthetic methods previously discussed.

Key areas for optimization include:

Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice must be fine-tuned. For instance, in the asymmetric aza-Michael cyclization, extensive optimization was necessary to maximize the yield while maintaining high enantioselectivity. whiterose.ac.uk Sometimes, increasing the temperature to improve conversion can have a detrimental effect on enantiomeric ratios, requiring a delicate balance. rsc.org

Catalyst Efficiency and Reusability: For metal-catalyzed or biocatalyzed reactions, minimizing catalyst loading without sacrificing efficiency is crucial for cost reduction. The development of reusable catalysts, such as the immobilized lipase B which can be used for up to ten consecutive cycles, is a significant step towards scalable and sustainable synthesis. rsc.org

Process Simplification: One-pot reactions and multicomponent reactions are inherently advantageous for scalability as they reduce the number of intermediate isolation and purification steps, saving time, materials, and reducing waste. rsc.orgnih.gov Metal-free synthesis routes are also desirable as they eliminate the need for potentially toxic and expensive metal catalysts and simplify product purification. nih.gov

Continuous Flow Processing: For certain reactions, moving from traditional batch processing to a continuous flow setup can offer superior control over reaction parameters, improved safety, and higher throughput, which are all critical for large-scale production. nih.gov The use of flow microreactors has been demonstrated for radical electroreductive cyclizations to form piperidines. nih.gov

By systematically addressing these factors, synthetic routes can be made more robust, efficient, and economically viable for the large-scale production of this compound and its structurally diverse analogs.

Structural Elucidation and Computational Investigations of 2 Piperidin 4 Yl Ethanamine Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the primary means of elucidating the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can confirm molecular structures, identify functional groups, and probe electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular framework of 2-(piperidin-4-yl)ethanamine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In studies of Schiff bases derived from the condensation of this compound with various aldehydes, NMR is used to confirm the formation of the new C=N (imine) bond and to verify the integrity of the piperidine (B6355638) and aromatic ring systems. najah.edunih.gov For instance, the ¹H NMR spectrum of a Schiff base derivative shows characteristic signals for the protons near the imine group, as well as distinct multiplets for the protons on the piperidine ring. researchgate.net The disappearance of the primary amine protons from the parent this compound and the appearance of a new imine proton signal at a downfield chemical shift (e.g., ~8.99 ppm) are key indicators of a successful reaction. researchgate.net

¹³C NMR spectra complement the proton data by showing signals for every unique carbon atom. mdpi.com The carbon of the imine group (C=N) typically appears in the 160-170 ppm region. The carbon atoms of the piperidine ring can be seen in the aliphatic region of the spectrum, with their exact chemical shifts influenced by the substituents on the piperidine nitrogen. mdpi.comnih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Schiff Base Derivative of this compound Data is representative and compiled from typical values found in related structures.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imine Proton (-CH=N-) | 8.99 researchgate.net | N/A |

| Imine Carbon (-CH=N -) | N/A | ~165.0 mdpi.com |

| Aromatic Protons | 6.7 - 8.0 | ~110 - 150 mdpi.com |

| Piperidine Ring Protons | 2.5 - 3.6 | ~30 - 55 mdpi.com |

| Ethyl Bridge Protons | ~2.7 (N-CH₂) | ~37 - 45 mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For derivatives of this compound, IR spectroscopy is particularly useful for monitoring the formation of Schiff bases. najah.edunih.govresearchgate.net

The key transformation observed is the disappearance of the N-H stretching vibrations of the primary amine group in the starting material and the appearance of a strong C=N stretching band in the product. This imine stretch typically occurs in the range of 1600–1700 cm⁻¹. Other characteristic bands include C-H stretches from the aliphatic piperidine ring and the aromatic portions of the molecule, as well as N-H stretches if the piperidine nitrogen is unsubstituted.

Table 2: Key IR Absorption Frequencies for this compound Schiff Base Derivatives Data is representative and based on typical values for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Imine (C=N) | Stretch | 1600 - 1700 |

| Amine (N-H) of Piperidine | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-F (if present) | Stretch | 1100 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The technique is used to analyze compounds containing chromophores, such as aromatic rings and C=N double bonds found in Schiff base derivatives of this compound. najah.eduresearchgate.net

The UV-Vis spectra of these derivatives typically show absorption bands corresponding to π → π* transitions within the aromatic rings and the C=N bond, as well as n → π* transitions associated with the non-bonding electrons on the nitrogen atom of the imine. researchgate.net The exact position and intensity of these absorption maxima (λmax) are sensitive to the specific substituents on the aromatic ring and the solvent used. researchgate.net In some studies, UV-Vis spectroscopy is used in conjunction with time-dependent density functional theory (TD-DFT) calculations to assign the observed electronic transitions to specific molecular orbital excitations, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

Advanced Computational Chemistry Applications

Computational chemistry offers powerful tools for investigating molecular properties that can be difficult to measure experimentally. Quantum mechanical methods are used to model the geometry and electronic characteristics of this compound derivatives, providing a deeper understanding of their structure.

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of many-body systems. ub.edujussieu.fr It is frequently employed to study derivatives of this compound. najah.edunih.govresearchgate.net By performing geometry optimization, researchers can predict the most stable three-dimensional conformation of the molecule. researchgate.net

Furthermore, DFT calculations provide access to key electronic properties. The energies of the HOMO and LUMO are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. These calculated electronic properties are often correlated with experimental findings from UV-Vis spectroscopy, where TD-DFT can be used to predict the electronic absorption spectra. nih.govresearchgate.net

Table 3: Representative DFT-Calculated Properties for a Schiff Base Derivative of this compound Data is illustrative and based on findings from computational studies of similar structures.

| Calculated Property | Typical Value | Significance |

| HOMO Energy | ~ -6.0 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates electronic excitability and stability researchgate.net |

| Dipole Moment | ~ 2-5 Debye | Measures overall molecular polarity |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is generated from DFT calculations and is invaluable for understanding how a molecule will interact with other chemical species. researchgate.net The MEP surface is colored to indicate different electrostatic potential values: red typically represents regions of high electron density (negative potential), such as those around electronegative atoms like nitrogen and oxygen, while blue indicates regions of low electron density (positive potential), often found around hydrogen atoms bonded to heteroatoms. researchgate.net

For derivatives of this compound, MEP maps highlight the electron-rich imine nitrogen and any other heteroatoms, identifying them as likely sites for electrophilic attack. researchgate.net Conversely, the hydrogen atom on the piperidine nitrogen (if present) would appear as an electron-poor, positive region. This analysis is crucial for interpreting intermolecular interactions and predicting the molecule's reactivity patterns. researchgate.netdntb.gov.ua

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The electronic properties and reactivity of this compound derivatives can be elucidated through the analysis of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive and less stable molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Density Functional Theory (DFT) calculations, often employing the B3LYP hybrid functional, are a standard method for predicting these electronic properties. najah.edu For instance, in Schiff base derivatives of this compound, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting region. rsc.org This separation of the frontier orbitals is characteristic of molecules with intramolecular charge transfer capabilities.

The HOMO-LUMO gap is directly related to the chemical reactivity and kinetic stability of the molecule. najah.edu Molecules with a small HOMO-LUMO energy gap are generally considered to be more reactive because the excitation of electrons from the HOMO to the LUMO is easier. researchgate.net Theoretical calculations for Schiff base derivatives of this compound have shown that the HOMO-LUMO gap can be influenced by the nature of the substituents. najah.edu

The energies of the HOMO and LUMO levels also provide insights into the electron-donating and electron-accepting abilities of the molecule. A higher HOMO energy level suggests a better electron-donating capability, while a lower LUMO energy level indicates a greater electron-accepting ability. These parameters are critical in understanding the interaction of these derivatives with biological targets.

Table 1: Predicted HOMO-LUMO Gap for a this compound Analog

| Compound | Predicted HOMO-LUMO Gap (eV) |

| Aza-Michael adduct (analog) | 3.51 - 5.23 |

Data sourced from predictive models for analogous structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and affinities of this compound derivatives with their biological targets. For example, derivatives of this compound have been investigated as potential inhibitors of various enzymes and receptors.

In docking studies of novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, which share a piperidine core, researchers found that these compounds exhibited good binding energies toward their target proteins. nih.gov The interactions observed in these simulations often include hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov The docking results can reveal key amino acid residues in the active site that are essential for binding. nih.gov

For instance, in the study of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives as potential renin inhibitors, molecular docking identified specific hydrogen bond acceptors and aromatic rings as crucial for binding affinity. ijpbs.com The docking scores obtained from these simulations can be used to rank potential drug candidates and guide further optimization. ijpbs.com

The process typically involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the most favorable binding pose, which is often the one with the lowest energy. ijpbs.com Software such as Glide and AutoDock are commonly used for these simulations.

Table 2: Example of Molecular Docking Results for Piperidine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Tetrazole substituted piperidine derivative 25 | Microbial Protein | -9.57 |

| Tetrazole substituted piperidine derivative 27 | Microbial Protein | -8.68 |

| Tetrazole substituted piperidine derivative 28 | Microbial Protein | -9.37 |

These values represent the predicted binding affinity of the ligands to their target. nih.gov

Solvent System Optimization via Computational Modeling (e.g., COSMO-RS)

The selection of an appropriate solvent system is critical in the synthesis, purification, and formulation of pharmaceutical compounds, including this compound derivatives. Computational models like the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) offer a powerful tool for predicting the thermodynamic properties of fluids and solutions, thereby optimizing solvent selection. scm.com

COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict properties such as solubility, partition coefficients (logP), and vapor pressures. scm.comresearchgate.net This predictive power is not limited to a predefined set of parameters, unlike empirical models such as UNIFAC. scm.com The model works by calculating the screening charge density on the surface of a molecule in a virtual conductor, which is then used to derive its chemical potential in different solvents. researchgate.net

This methodology can be used to screen a large number of solvents or solvent mixtures to find the optimal system for a specific application, such as maximizing solubility or improving the efficiency of liquid-liquid extraction. scm.com For instance, COSMO-RS can be employed to optimize distillation processes by predicting vapor pressures and boiling points of mixtures. scm.com

The process involves generating the COSMO file for the solute (the this compound derivative) and a database of potential solvents. The software then calculates the chemical potential of the solute in each solvent, from which properties like solubility can be derived. This approach significantly reduces the experimental effort required for solvent screening. scm.com

The COSMO-RS methodology has been shown to be effective in predicting the behavior of complex systems, including those containing ionic liquids. researchgate.net While it is a powerful predictive tool, the accuracy of the results can be influenced by the parameterization used in the model. researchgate.net

Table 3: Properties Predictable by COSMO-RS for Solvent Optimization

| Property | Description |

| Solubility | Predicts the maximum amount of a solute that can dissolve in a solvent. |

| Partition Coefficient (logP) | Indicates the distribution of a solute between two immiscible solvents. |

| Activity Coefficients | Measures the deviation of a mixture from ideal behavior. |

| Vapor Pressure | Predicts the pressure exerted by the vapor in equilibrium with its condensed phases. |

| pKa values | Can be predicted with improved accuracy using empirical fits. scm.com |

This table summarizes some of the key thermodynamic properties that can be calculated using COSMO-RS to optimize solvent systems.

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of 2-(piperidin-4-yl)ethanamine, several key pharmacophoric elements have been identified. These often include a basic amine group, a central hydrophobic core provided by the piperidine (B6355638) ring, and a site for substitution that allows for the introduction of various aromatic or heterocyclic moieties. researchgate.netd-nb.info

The basic nitrogen of the piperidine ring and the primary amine of the ethanamine side chain are crucial for forming salt bridges and hydrogen bond interactions with target proteins. researchgate.net The piperidine ring itself serves as a scaffold, and its conformational preferences can influence the spatial orientation of the substituents, thereby affecting binding affinity. ontosight.ai The point of attachment on the piperidine ring is also critical, with the 4-position being a common and effective linkage point for various side chains and functional groups. google.com In the design of inhibitors for the NLRP3 inflammasome, a pharmacophore-hybridization strategy was employed, combining the this compound scaffold with other known pharmacophoric elements to create novel inhibitors. mdpi.comresearchgate.net

Influence of Piperidine Ring and Ethanamine Side Chain Modifications on Bioactivity

Modifications to both the piperidine ring and the ethanamine side chain have profound effects on the biological activity of this compound derivatives.

Piperidine Ring Modifications: The piperidine ring is a versatile component that can be modified to fine-tune a compound's properties. Introducing substituents on the piperidine ring can alter its lipophilicity, polarity, and steric profile, which in turn affects how the molecule interacts with its biological target. thieme-connect.com For instance, the addition of methyl groups at the 2 and 6 positions of the piperidine ring can enhance steric and electronic properties, potentially leading to altered biological activity. smolecule.com The stereochemistry of the piperidine ring is also a critical factor, as chiral centers can significantly influence a molecule's druggability and biological activity. thieme-connect.com

Ethanamine Side Chain Modifications: The ethanamine side chain acts as a linker and its length and flexibility are important for optimal interaction with the target. Altering the length of this chain can change the distance between the piperidine core and other pharmacophoric groups, which can be critical for binding. For example, in the development of acetylcholinesterase inhibitors, the length of the linker between a theophylline (B1681296) scaffold and a piperidine ring was shown to influence inhibitory potency. nih.gov Furthermore, substitution on the nitrogen of the ethanamine side chain, such as the addition of a benzyl (B1604629) group, can significantly impact biological activity.

The following table summarizes the effects of some of these modifications:

| Modification | Effect on Bioactivity | Reference |

| Introduction of chiral centers on the piperidine ring | Can enhance biological activities and selectivity. | thieme-connect.com |

| Substitution on the piperidine nitrogen | Can enhance metabolic stability. | |

| Altering the length of the ethanamine linker | Can influence inhibitory potency. | nih.gov |

| N-benzylation of the ethanamine | Can significantly impact biological activity. |

Role of Aromatic and Heterocyclic Substituents in Binding Affinity and Selectivity

The introduction of aromatic and heterocyclic substituents onto the this compound scaffold is a common strategy to enhance binding affinity and selectivity for a specific biological target. These substituents can engage in various non-covalent interactions, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions, which are crucial for molecular recognition.

For example, in the design of NLRP3 inflammasome inhibitors, a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure was utilized, where the benzimidazole (B57391) moiety plays a key role in binding. mdpi.com Similarly, the attachment of a thieno[3,2-d]pyrimidine-6-carboxamide group to the this compound core led to potent inhibitors of SIRT1, SIRT2, and SIRT3. acs.org The nature of the heterocyclic ring can also influence selectivity. For instance, replacing a piperidine with a piperazine (B1678402) ring was found to alter the selectivity profile of sirtuin inhibitors. acs.org

Research into benzyl-piperidine compounds has shown that modifications at specific positions on the benzyl ring significantly affect biological activity, with electron-withdrawing groups at the 4'-position enhancing receptor affinity. The introduction of chiral piperidine scaffolds has also been shown to enhance biological activities and selectivity. thieme-connect.com

Conformational Flexibility and Its Impact on Molecular Recognition

The conformational flexibility of this compound and its derivatives is a critical determinant of their biological activity. The piperidine ring typically adopts a chair conformation, but the presence of the nitrogen heteroatom and substituents can lead to different conformational preferences. The ethanamine side chain also possesses rotational freedom, allowing the terminal amino group to adopt various spatial orientations relative to the piperidine ring.

This flexibility allows the molecule to adapt its shape to fit into the binding pocket of a target protein, a process known as "induced fit." However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity. Therefore, a key strategy in drug design is to strike a balance between flexibility and rigidity. sigmaaldrich.comsigmaaldrich.com Computational studies, such as conformational analysis and molecular dynamics simulations, are often employed to understand the conformational preferences of these molecules and how they influence molecular recognition. researchgate.netmdpi.com For instance, computational analysis of 2-piperidin-4-yl-acetamide derivatives revealed that the flexibility of aromatic rings influenced hERG blocking activity. nih.gov

Strategies for Optimizing Potency, Selectivity, and Metabolic Stability

The optimization of lead compounds derived from the this compound scaffold involves a multi-pronged approach to enhance potency, selectivity, and metabolic stability.

Potency Optimization: Strategies to improve potency often focus on strengthening the interactions with the target protein. This can be achieved by introducing functional groups that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions. For example, systematic exploration of substituents on a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol scaffold led to the discovery of a highly potent GLS1 inhibitor. nih.gov

Selectivity Enhancement: Achieving selectivity for the desired target over other related proteins is crucial to minimize off-target effects. This can be accomplished by exploiting subtle differences in the binding sites of different proteins. For instance, modifying the linker and the heterocyclic core of sirtuin inhibitors based on the this compound scaffold resulted in compounds with varying selectivity profiles for SIRT1, SIRT2, and SIRT3. acs.org

The following table highlights some of the strategies employed for optimization:

| Optimization Goal | Strategy | Example | Reference |

| Potency | Systematic exploration of substituents to enhance binding interactions. | Discovery of a potent GLS1 inhibitor by modifying a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol scaffold. | nih.gov |

| Selectivity | Modifying linker and heterocyclic core to exploit differences in target binding sites. | Development of selective sirtuin inhibitors by altering the this compound scaffold. | acs.org |

| Metabolic Stability | Introducing fluorine atoms to block metabolic hotspots. | A fluorinated piperidine derivative showed improved metabolic stability. | acs.org |

| Metabolic Stability | Changing the amide portion of the molecule. | Improved metabolic stability in mice by modifying the amide part of a 4-azaindole-2-piperidine derivative. | dndi.org |

Biological Activities and Pharmacological Mechanisms of 2 Piperidin 4 Yl Ethanamine Derivatives

Antimicrobial Properties

The antimicrobial potential of 2-(Piperidin-4-yl)ethanamine derivatives has been explored against various pathogens, including bacteria, fungi, and viruses. The piperidine (B6355638) moiety is a common feature in many biologically active compounds and its derivatives have shown promise as novel antimicrobial agents.

A number of studies have highlighted the antibacterial capabilities of piperidine derivatives. For instance, a series of 2-(piperidin-4-yl)-benzimidazoles were synthesized and found to exhibit broad-spectrum antibacterial activity. These compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, with particularly notable efficacy against enterococci, at low micromolar minimum inhibitory concentrations (MIC) nih.gov.

The introduction of different substituents on the piperidine ring has been shown to modulate antibacterial activity. For example, certain piperidin-4-one derivatives have demonstrated antimicrobial efficiency against both Staphylococcus aureus (a Gram-positive bacterium) and Enterobacter sp. (a Gram-negative bacterium) yu.edu.jo. One study reported that a novel (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide showed higher antimicrobial activity than its precursor, 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one yu.edu.jo.

Furthermore, research into 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives revealed good to moderate antimicrobial activity against both Gram-positive (Bacillus megaterium, Micrococcus spp.) and Gram-negative bacteria researchgate.net.

| Derivative Class | Bacterial Strains | Activity | Reference |

| 2-(Piperidin-4-yl)-benzimidazoles | Gram-positive and Gram-negative bacteria (especially enterococci) | Low micromolar MIC | nih.gov |

| Piperidin-4-one derivatives | Staphylococcus aureus, Enterobacter sp. | Significant antimicrobial activity | yu.edu.jo |

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Bacillus megaterium, Micrococcus spp. | Good to moderate activity | researchgate.net |

The piperidine scaffold is a core structure in known antifungal agents like fenpropidin and fenpropimorph, which act by inhibiting ergosterol biosynthesis mdpi.com. Inspired by these, researchers have developed novel 4-aminopiperidine derivatives with significant antifungal activity mdpi.com. Structure-activity relationship studies have shown that both a benzyl (B1604629) and a phenylethyl substituent at the piperidine nitrogen, combined with N-alkyl substituents with more than seven carbon atoms at the 4-amino group, can lead to high antifungal activity mdpi.com. Specifically, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine have been identified as promising candidates against Candida spp. and Aspergillus spp. mdpi.com.

Thiazolidinone derivatives synthesized from 2-(piperidin-1-yl)ethylamine have also been evaluated for their in vitro antifungal activities against a range of fungi, including Candida albicans, Candida parapsilosis, and Cryptococcus laurentii nih.gov. Some of these compounds showed activity comparable to the standard drug fluconazole against Rhodotorula sp. nih.gov. Additionally, novel piperidinyl thiazole analogues have demonstrated robust control of oomycete fungal pathogens such as Phytophthora infestans and Plasmopara viticola both in vitro and in vivo nih.gov.

| Derivative Class | Fungal Strains | Mechanism of Action (if known) | Reference |

| 4-Aminopiperidines | Candida spp., Aspergillus spp. | Inhibition of ergosterol biosynthesis | mdpi.com |

| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Candida albicans, Candida parapsilosis, Cryptococcus laurentii, Rhodotorula sp. | Not specified | nih.gov |

| Piperidinyl thiazoles | Phytophthora infestans, Plasmopara viticola, Pseudoperonospora cubensis | Not specified | nih.gov |

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | A. flavus, Penicillium spp. | Not specified | researchgate.net |

The antiviral potential of piperidine derivatives has been an area of active investigation. A notable example is the development of piperidine-4-carboxamides as inhibitors of human cytomegalovirus (CMV) replication nih.govnih.gov. Through a high-throughput screen, several unique inhibitors were identified, and subsequent synthesis and testing of analogues led to compounds with potent anti-CMV activity. Three analogues, in particular, inhibited CMV replication in infected human foreskin fibroblasts with EC50 values in the low micromolar range and a high selectivity index of over 1500 nih.govnih.gov. These compounds were found to act at the late stages of viral replication nih.govnih.gov.

While direct evidence for the activity of this compound derivatives against SARS-CoV-2 and Avian Influenza H5N1 is less documented in the provided search results, the broad antiviral activity of related heterocyclic compounds suggests this could be a fruitful area for future research. For instance, various bioflavonoids have been reported to have antiviral activities against viruses like human cytomegalovirus (HCMV) and influenza viruses d-nb.infoed.ac.uk.

| Derivative Class | Virus | Key Findings | Reference |

| Piperidine-4-carboxamides | Human Cytomegalovirus (CMV), Mouse Cytomegalovirus (MCMV) | Potent inhibition of viral replication (EC50 in low µM range), high selectivity index (>1500), acts at late stages of replication. | nih.govnih.gov |

Antineoplastic and Cell Proliferation Modulatory Effects

Derivatives of this compound have also been a focus of anticancer drug development due to their ability to inhibit tumor cell growth and induce apoptosis.

A variety of novel 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines. Certain quinazolines bearing a small hydrophobic alkyl group on the piperidine ring demonstrated potent antitumor activities with IC50 values at the micromolar level researchgate.net. One compound, in particular, showed significant in vivo antitumor activity, inhibiting H22 tumor growth by 72.9% and Lewis lung cancer growth by 80% researchgate.net.

Polyamine analogs such as 1,14-Bis-(ethyl)-amino-5,10-diazatetradecane (BE-4-4-4) and 1,19-bis-(ethylamino)-5,10,15 triazanonadecane (BE-4-4-4-4) have been shown to inhibit cell growth and be cytotoxic to human brain tumor cell lines U-251 MG and SF-767 nih.gov. These agents also induced a variable G1/S block in the cell cycle and depleted intracellular polyamines nih.gov. Furthermore, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to inhibit the proliferation of human cancer cell lines like HepG2 and HCT116 at low micromolar concentrations mdpi.com.

| Derivative Class | Cancer Cell Lines | Key Findings | Reference |

| 2-(1-Substituted-piperidine-4-ylamino)quinazolines | Various human cancer cell lines | Potent antiproliferative activity (micromolar IC50 values), significant in vivo tumor growth inhibition. | researchgate.net |

| Polyamine analogs (BE-4-4-4, BE-4-4-4-4) | Human brain tumor cells (U-251 MG, SF-767) | Inhibition of cell growth, cytotoxicity, G1/S cell cycle block. | nih.gov |

| 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives | HepG2 (liver), HCT116 (colon) | Inhibition of proliferation at low micromolar concentrations. | mdpi.com |

| Piperidone derivatives | Human prostate and lymphoma cancer cell lines | Antiproliferative effects. | nih.gov |

The anticancer effects of these derivatives are often mediated through the induction of apoptosis, or programmed cell death. For instance, two novel piperidone derivatives were found to induce apoptosis in human prostate and lymphoma cancer cell lines nih.gov. The mechanism of action involved the depolarization of mitochondria and an accumulation of reactive oxygen species (ROS), which are early events in the apoptotic cascade nih.gov.

Similarly, synthetic cantharidin analogues have been shown to induce morphological changes characteristic of apoptosis, such as cell shrinkage and loss of adherence, in various cancer cell lines including hepatocellular carcinoma, breast cancer, and non-small cell lung carcinoma researchgate.net. The underlying mechanisms included mitochondrial membrane potential depolarization, reduction of the anti-apoptotic protein bcl-2, and activation of caspase 3 protease activity researchgate.net.

Studies on 2-thioxoimidazolidin-4-one derivatives in HepG2 liver cancer cells revealed apoptosis induction by significantly increasing the number of early apoptotic cells mdpi.com. This was accompanied by cell cycle arrest in the G2/M phase and an enhanced expression of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, while impeding the anti-apoptotic Bcl-2 gene mdpi.com. Novel 2-amino-5-benzylthiazole derivatives have also been shown to induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation, increasing the levels of pro-apoptotic Bim protein and EndoG nuclease, and decreasing the level of anti-apoptotic Bcl-2 protein ukrbiochemjournal.org.

| Derivative Class | Cancer Cell Lines | Mechanism of Apoptosis Induction | Reference |

| Piperidone derivatives | Human prostate and lymphoma cells | Mitochondrial depolarization, accumulation of reactive oxygen species (ROS). | nih.gov |

| Synthetic cantharidin analogues | Hep3B, MDA-MB231, A549, KG1a | Mitochondrial membrane depolarization, reduction of bcl-2, activation of caspase 3. | researchgate.net |

| 2-Thioxoimidazolidin-4-one derivatives | HepG2 (liver) | Increased early apoptotic cells, G2/M cell cycle arrest, modulation of p53, PUMA, caspases, and Bcl-2. | mdpi.com |

| 2-Amino-5-benzylthiazole derivatives | Human leukemia cells | DNA damage, PARP1 and caspase 3 cleavage, increased pro-apoptotic Bim and EndoG, decreased anti-apoptotic Bcl-2. | ukrbiochemjournal.org |

Receptor-Mediated Pharmacodynamics

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Mutations in the Epidermal Growth Factor Receptor (EGFR) are significant drivers in the progression of certain cancers, particularly non-small cell lung cancer (NSCLC). nih.gov Consequently, the development of EGFR tyrosine kinase inhibitors (TKIs) has become a critical area of cancer therapy. nih.gov The this compound moiety is often incorporated into the structures of these inhibitors as a solvent-front binding group, contributing to their potency and selectivity. Second-generation EGFR inhibitors were developed to overcome acquired resistance to earlier drugs, often by irreversibly binding to the kinase domain. nih.gov

A major challenge in NSCLC treatment is the emergence of resistance, frequently caused by a secondary T790M mutation in the EGFR kinase domain. nih.gov This has spurred the development of third-generation inhibitors designed to selectively target these resistant mutants while sparing the wild-type (WT) EGFR, thereby reducing toxicity.

Researchers have designed and synthesized several series of compounds incorporating piperidine-related functionalities that demonstrate potent and selective inhibition against the EGFRT790M/L858R double mutant. One such series, N-9-Diphenyl-9H-purin-2-amine derivatives, was developed to overcome this resistance. researchgate.net The most potent compound from this series, 23a , showed excellent inhibitory activity against both the single T790M and the double T790M/L858R mutant EGFRs, with significantly less activity against wild-type EGFR. researchgate.net This selectivity translates to strong antiproliferative activity against H1975 NSCLC cells, which harbor the T790M/L858R mutation. researchgate.net

Another approach involved the structure-based design of 2,4-diaminopyrimidines. nih.gov This led to the identification of compounds 19e and 19h , which exhibited dose-dependent tumor growth suppression in a human NSCLC xenograft model without apparent toxicity. nih.gov Similarly, a series of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] researchgate.netresearchgate.netoxazin-2-one derivatives yielded compound 20a , which displayed high selectivity at both enzymatic and cellular levels against EGFRL858R/T790M over EGFRWT. researchgate.net

| Compound | Scaffold | IC50 EGFRL858R/T790M (nM) | IC50 EGFRWT (nM) | Selectivity Index (WT/Mutant) |

|---|---|---|---|---|

| 23a | N-9-Diphenyl-9H-purin-2-amine | 15.6 | 132.4 | >8 |

| 19e | 2,4-diaminopyrimidine | 2.1 | 130 | ~62 |

| 19h | 2,4-diaminopyrimidine | 2.5 | 110 | ~44 |

| 20a | C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d] researchgate.netresearchgate.netoxazin-2-one | 1.5 | 48.9 | ~33 |

Nucleotide-Binding Oligomerization Domain Leucine Rich Repeat and Pyrin Domain Containing Protein 3 (NLRP3) Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering inflammatory responses. researchgate.netmanchester.ac.uk Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target. ncl.ac.uknih.gov The 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, which is structurally related to this compound, has been identified as a key scaffold for the development of NLRP3 inhibitors. researchgate.net

Researchers have utilized a pharmacophore-hybridization strategy to design and synthesize a series of benzo[d]imidazole-2-one derivatives as non-covalent NLRP3 inhibitors. researchgate.netnih.gov These compounds were evaluated for their ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in human macrophages. researchgate.net Several compounds emerged as promising inhibitors, demonstrating concentration-dependent inhibition of both pyroptosis and IL-1β release. researchgate.net

Further investigation into the mechanism of action revealed that these derivatives can inhibit the ATPase activity of human recombinant NLRP3. researchgate.netmdpi.com The ATPase activity of NLRP3 is essential for its activation and oligomerization. nih.gov Compounds such as 9 , 13 , and 18 were identified as the most promising inhibitors from this series, effectively blocking IL-1β release in LPS/ATP-stimulated human macrophages. researchgate.net

| Compound | Scaffold | Effect on Pyroptosis | Effect on IL-1β Release | NLRP3 ATPase Inhibition |

|---|---|---|---|---|

| 9 | Benzo[d]imidazole-2-one | Concentration-dependent inhibition | Concentration-dependent inhibition | Significant inhibition at 100 µM |

| 13 | Benzo[d]imidazole-2-one | Concentration-dependent inhibition | Concentration-dependent inhibition | Significant inhibition at 100 µM |

| 18 | Benzo[d]imidazole-2-one | Concentration-dependent inhibition | Concentration-dependent inhibition | Significant inhibition at 100 µM |

Adenosine A2A Receptor Inverse Agonism

The adenosine A2A receptor (A2AAR) is a G protein-coupled receptor that has been explored as a therapeutic target for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.govresearchgate.net A2AAR antagonists and inverse agonists are of particular interest. A series of piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives have been designed and evaluated as human A2AAR antagonists/inverse agonists. nih.gov

These studies led to the identification of several potent and selective hA2AAR inverse agonists. nih.gov The structure-activity relationship demonstrated that the piperidine moiety, linked to the core thiazolo[5,4-d]pyrimidine scaffold, is a key determinant of activity. researchgate.net Among the synthesized compounds, 19 (N5-(2-(piperidin-1-yl)ethyl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine-5,7-diamine) showed notable inverse agonist potency. researchgate.net

| Compound | Scaffold | hA2AAR Binding Affinity (Ki, nM) | hA2AAR Inverse Agonist Potency (IC50, nM) |

|---|---|---|---|

| 19 | Thiazolo[5,4-d]pyrimidine | 42.7 | 31.4 |

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates monoaminergic systems, including dopamine and serotonin (B10506), making it a novel target for treating psychotic disorders. The 4-(2-aminoethyl)piperidine core, which is identical to the this compound structure, has been identified as a novel scaffold for TAAR1 modulators.

A screening effort identified 1 (4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide) as a submicromolar agonist of TAAR1. Subsequent synthesis and structure-activity relationship studies of analogs led to the discovery of more potent compounds. Molecular modeling against the crystal structure of TAAR1 helped to rationalize the observed data. This research identified several compounds with TAAR1 agonistic activity in the nanomolar range.

| Compound | Structure | TAAR1 Agonism (EC50, µM) | % Agonism (Relative to Tyramine) |

|---|---|---|---|

| 1 | 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | 0.507 | 65% |

| AP163 | 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide | 0.033 | Not Reported |

Serotonin (5-HT) Receptor Modulation

Serotonin (5-HT) receptors are a diverse family of receptors involved in a wide array of physiological and psychological processes. The piperidine scaffold is a common feature in many ligands targeting these receptors.

Derivatives of this compound have been developed as modulators for various 5-HT receptor subtypes. For example, 2,5-dimethoxyphenylpiperidines have been synthesized and evaluated as selective serotonin 5-HT2A receptor agonists. The conformational restriction imposed by incorporating the flexible phenethylamine side chain into a piperidine ring significantly impacts potency and selectivity. For instance, constraining the phenethylamine side chain of 2C-TFM into a piperidine ring in compound (S)-11 results in a significant drop in potency at the 5-HT2A receptor but a complete loss of measurable agonist efficacy at the 5-HT2C receptor, thereby enhancing selectivity.

Additionally, the 4-alkylpiperidine-2-carboxamide scaffold has been explored to develop positive allosteric modulators (PAMs) of the 5-HT2C receptor. These PAMs potentiate the effect of the endogenous ligand serotonin, offering a novel therapeutic approach for conditions like obesity and substance use disorders.

| Compound | Target | Activity | Potency (EC50, nM) |

|---|---|---|---|

| (S)-11 | 5-HT2AR | Agonist | ~40 |

| (S)-11 | 5-HT2CR | No measurable agonism | >10,000 |

Dopamine Receptor Interactions

Dopamine receptors are critical targets for the treatment of numerous neurological and psychiatric disorders. The piperidine and structurally related piperazine (B1678402) rings are common scaffolds in the design of dopamine receptor ligands.

A series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines were synthesized and evaluated for their activity at dopamine and serotonin receptors. Many of these derivatives were found to be D2/5-HT1A receptor dual agonists. Compound 34c , which replaces the benzo[b]thiophen-4-yl group of an earlier lead with a 4-(piperazin-1-yl)-1H-indole moiety, exhibited high efficacy as a partial agonist at D2 and D3 receptors and as a potent full agonist at 5-HT1A receptors. Such pharmacological profiles are considered beneficial for treating both motor and non-motor disorders with a reduced risk of side effects.

| Compound | Target | Activity | Potency (EC50, nM) |

|---|---|---|---|

| 34c | D2 | Partial Agonist | 3.3 |

| 34c | D3 | Partial Agonist | 10.0 |

| 34c | 5-HT1A | Full Agonist | 1.4 |

Immunomodulatory Effects

Derivatives of the this compound scaffold have been investigated for their potential to modulate the immune system, primarily demonstrating anti-inflammatory activities. Research has focused on their ability to inhibit key enzymes in inflammatory pathways and to alter the production of signaling molecules such as cytokines.

One area of investigation involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory processes. A series of 2-(Piperidin-4-yl)acetamides were developed and evaluated for this purpose. The pro-inflammatory agent lipopolysaccharide (LPS) is known to induce an inflammatory response in macrophages and microglia, the primary immune cells of the innate immune system, leading to the release of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. mdpi.com Certain N-aryl derivatives of 2-(Piperidin-4-yl)acetamide have shown potent sEH inhibitory activity, which is associated with anti-inflammatory effects. mdpi.com

Another strategy has explored the modulation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines IL-1β and IL-18. A scaffold based on 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one was chemically modulated to develop NLRP3 inhibitors. By conjugating this moiety with various chemical groups, researchers identified compounds capable of reducing pyroptosis and IL-1β release in human monocytic (THP-1) cells. mdpi.com For instance, compound 18 (INF172) , an acetic acid derivative, was found to reduce the ATPase activity of the NLRP3 inflammasome, highlighting the importance of an acidic functional group in a specific spatial orientation for inhibitory potential. mdpi.com

Furthermore, a synthetic curcumin analogue, 3,5-Bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one (BBP) , has demonstrated significant immunosuppressive effects. In animal models, BBP nanoparticles showed a dose-dependent reduction in neutrophil migration, phagocytic activity, and reactive oxygen species (ROS) production. nih.gov The compound also inhibited lymphocyte proliferation and downregulated the release of cytokines, indicating a broad impact on both innate and adaptive immune responses. nih.gov

Table 1: Immunomodulatory Activity of Selected this compound Derivatives

| Compound Class/Name | Target/Mechanism | Key Research Finding |

| 2-(Piperidin-4-yl)acetamides | Soluble Epoxide Hydrolase (sEH) Inhibition | N-aryl derivatives demonstrated potent sEH inhibition, suggesting anti-inflammatory potential. mdpi.com |

| 1-(Piperidin-4-yl)-benzimidazol-2-ones | NLRP3 Inflammasome Inhibition | Compound 18 (INF172) reduced NLRP3 ATPase activity, preventing pyroptosis and IL-1β release. mdpi.com |

| 3,5-Bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one (BBP) | General Immunosuppression | Downregulated cytokine release and inhibited lymphocyte proliferation in vivo. nih.gov |

Central Nervous System (CNS) Activity and Neurotransmitter System Modulation

The this compound framework is a privileged scaffold in medicinal chemistry for targeting various components of the central nervous system (CNS), particularly neurotransmitter receptors. ijcap.innih.gov Derivatives have been developed as ligands for dopaminergic, serotonergic, and histaminergic systems, among others, indicating their broad potential for modulating neural signaling. ijcap.innih.gov

Dopaminergic System Modulation

The dopamine D2-like receptor family (D2, D3, D4) is a key target for antipsychotic and neurological medications. ias.ac.in The N-phenylpiperazine motif, which can be incorporated into derivatives of the core piperidine structure, is found in numerous D2R/D3R ligands. ias.ac.in

Dopamine D4 Receptor (D4R): Researchers have synthesized piperidine-based ligands as analogues of potent and selective D4R compounds to investigate their potential for treating conditions like glioblastoma. mdpi.com By modifying the distances between key pharmacophoric features, new derivatives were created. For example, compounds 12 and 16 (piperidine derivatives with a terminal butyl chain) showed noteworthy affinity and selectivity profiles for D4R and behaved as antagonists in functional assays. mdpi.com

Dopamine D3 Receptor (D3R): The D3R is predominantly expressed in the mesolimbic dopamine region of the brain, which is associated with reward and motivation. nih.gov Dual-target ligands that combine D3R antagonism with µ-opioid receptor (MOR) agonism have been designed as potentially safer analgesics. nih.gov These designs often tether dopaminergic moieties, such as substituted piperazines, to opioid scaffolds. nih.gov

Table 2: Activity of Selected Piperidine Derivatives at Dopamine Receptors

| Compound ID | Target Receptor | Affinity (pKi) | Functional Profile |

| 8 | D4R | 8.80 | Antagonist mdpi.com |

| 12 | D4R | 8.89 | Antagonist mdpi.com |

| 16 | D4R | 9.00 | Antagonist mdpi.com |

Serotonergic System Modulation

Serotonin (5-hydroxytryptamine or 5-HT) receptors are implicated in a wide range of physiological and psychological processes. mdpi.com The 4-arylpiperidine structure is a common feature in ligands designed to interact with both serotonin and dopamine receptors. nih.gov

Dual 5-HT1A/SERT Ligands: The 3-(4-piperidyl)-1H-indole group is known for its ability to inhibit the serotonin transporter (SERT). This moiety has been combined with fragments known to bind to the 5-HT1A receptor to create dual-acting ligands. nih.gov

Dual 5-HT1A/5-HT7 Ligands: The pharmacophore of existing multi-receptor ligands has been used as a template to design new compounds with high affinity for both 5-HT1A and 5-HT7 receptors. By modifying the arylalkyl moiety of a lead compound, researchers identified 21 (6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one) , which exhibited sub-nanomolar affinity for 5-HT1AR (Ki = 0.74 nM) and low nanomolar affinity for 5-HT7R (Ki = 8.4 nM). nih.gov This compound acts as a full agonist at 5-HT1AR and an antagonist at 5-HT7R, a profile suggestive of potential antidepressant activity. nih.gov

Table 3: Activity of Selected Piperidine Derivatives at Serotonin Receptors

| Compound ID | Target Receptor(s) | Affinity (Ki) | Functional Profile |

| 21 | 5-HT1AR | 0.74 nM | Full Agonist nih.gov |

| 5-HT7R | 8.4 nM | Antagonist nih.gov |

Histaminergic and Other CNS System Modulation

The histamine H3 receptor (H3R) is highly expressed in the CNS and acts as an autoreceptor and heteroreceptor to regulate the release of histamine and other neurotransmitters, including acetylcholine and dopamine. nih.gov

Dual H3R/Sigma-1 Receptor Ligands: The piperidine moiety has been identified as a critical structural feature for dual activity at H3 and sigma-1 (σ1) receptors. nih.gov A series of piperidine-based biphenyl and aniline derivatives were designed, leading to the identification of compound 12 , which showed high affinity for both receptors and demonstrated analgesic activity in pain models. nih.gov

H3R Antagonists and Cholinesterase Inhibition: To address multifactorial diseases like Alzheimer's, multitarget-directed ligands have been developed. A series of 4-oxypiperidine ethers were designed as H3R antagonists that could simultaneously inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Compound ADS031 , which contains a benzyl moiety at position 1 of the piperidine ring, displayed high affinity for hH3R (12.5 nM) and significant inhibitory activity against AChE. nih.gov

Table 4: Activity of Selected Piperidine Derivatives at Histamine and Sigma Receptors

| Compound ID | Target Receptor(s) | Affinity (Ki) |

| 12 (aniline derivative) | hH3R | 7.7 nM |

| σ1R | 1.8 nM | |

| ADS031 | hH3R | 12.5 nM |

Preclinical Research and Translational Implications

In Vitro Assays for Biological Activity Screening

The initial phase of preclinical assessment involves screening for biological activity using a variety of in vitro assays. These laboratory-based tests are crucial for determining a compound's interaction with specific biological targets, such as enzymes or receptors, and for quantifying its potency.

Derivatives of the 2-(Piperidin-4-yl)ethanamine structure have been evaluated against a range of molecular targets. For instance, a novel muscarinic receptor antagonist, referred to as Compound A, demonstrated high affinity and selectivity in binding assays. It inhibited [3H]NMS binding to cloned human muscarinic receptors expressed in Chinese hamster ovary cells with varying potencies across subtypes. researchgate.net Notably, its affinity for the m3 receptor was significantly higher than for the m2 receptor, suggesting a selective antagonistic profile. researchgate.net In functional assays using isolated rat tissues, Compound A inhibited carbachol-induced responses with a 540-fold selectivity for the trachea (rich in M3 receptors) over the atria (rich in M2 receptors). researchgate.net

In the context of oncology, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were identified as selective inhibitors of glutaminase (B10826351) 1 (GLS1). nih.gov One superior derivative, compound 24y, showed excellent potency against the GLS1 kinase with a half-maximal inhibitory concentration (IC50) of 68 nM and displayed over 220-fold selectivity against the GLS2 isoform. nih.gov Further in vitro studies indicated that this compound functions through the mitochondrial GLS1 pathway, leading to an upregulation of reactive oxygen species (ROS). nih.gov

Other derivatives have been assessed for their activity on different targets. Certain 4-oxypiperidine ethers have shown potent antagonism at histamine H3 receptors and inhibitory activity against cholinesterases. mdpi.com For example, compound ADS031 was identified as a potent inhibitor of electric eel acetylcholinesterase (eeAChE) with an IC50 value of 1.537 μM. mdpi.com

Interactive Table: In Vitro Biological Activity of this compound Derivatives

| Compound ID | Target | Assay Type | Result Type | Value |

|---|---|---|---|---|

| Compound A | Muscarinic m1 Receptor | Radioligand Binding | Ki | 1.5 nM |

| Compound A | Muscarinic m2 Receptor | Radioligand Binding | Ki | 540 nM |

| Compound A | Muscarinic m3 Receptor | Radioligand Binding | Ki | 2.8 nM |

| Compound A | Muscarinic m4 Receptor | Radioligand Binding | Ki | 15 nM |

| Compound A | Muscarinic m5 Receptor | Radioligand Binding | Ki | 7.7 nM |

| Compound 24y | GLS1 Kinase | Enzyme Inhibition | IC50 | 68 nM |

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in living organisms. These studies, typically conducted in animal models of human diseases, are critical for understanding how a compound performs in a complex biological system.

The GLS1 inhibitor, compound 24y, demonstrated significant antitumor activity in mouse xenograft models. nih.gov When administered orally, it resulted in tumor growth inhibitions of 40.9% in an A549 lung cancer model and 42.0% in an HCT116 colon cancer model. nih.gov Similarly, a different class of inhibitors featuring the 4-piperidine moiety has shown anticancer efficacy in vivo, with one lead compound proving effective in a patient-derived xenograft (PDX) tumor mouse model.

In a rat model of bronchoconstriction, the M3-selective antagonist, Compound A, effectively inhibited acetylcholine-induced airway narrowing with an intravenous median effective dose (ED50) of 0.022 mg/kg. researchgate.net It also demonstrated dose-dependent activity in dogs, shifting methacholine concentration-respiratory resistance curves, indicating its potential for treating respiratory conditions. researchgate.net